molecular formula C15H14N2O3S B3426916 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one CAS No. 554407-09-9

3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one

Cat. No. B3426916
CAS RN: 554407-09-9
M. Wt: 302.4 g/mol
InChI Key: VTTGGDYEHGKXSI-UHFFFAOYSA-N
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Description

The compound “3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one group, which is a type of oxygen-containing heterocycle, attached to a thiazol-4-yl group, which is a type of sulfur and nitrogen-containing heterocycle, via a propoxy linker .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized through a series of steps involving the formation of the thiazole ring, the formation of the chromen-2-one ring, and the linking of these two rings through a propoxy linker .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one and thiazol-4-yl rings, which would likely contribute to its overall stability and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amino group on the thiazole ring could allow for reactions involving nucleophilic substitution or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one in lab experiments is its potential therapeutic applications. This compound has been extensively studied for its antitumor, anti-inflammatory, and antioxidant properties. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one. One potential direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its potential therapeutic applications. Additionally, it may be beneficial to develop new formulations of this compound that improve its solubility and bioavailability. Finally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

3-(2-amino-1,3-thiazol-4-yl)-7-propoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)-7-propoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-5-19-10-4-3-9-6-11(12-8-21-15(16)17-12)14(18)20-13(9)7-10/h3-4,6-8H,2,5H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTGGDYEHGKXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206012
Record name 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

554407-09-9
Record name 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554407-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Amino-4-thiazolyl)-7-propoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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